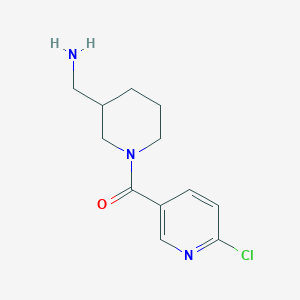

(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(aminomethyl)piperidin-1-yl]-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-11-4-3-10(7-15-11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYGYWKALAEELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with serine/threonine-protein kinases, which are crucial for regulating various cellular processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either retain or lose biological activity. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation in different cellular compartments. The distribution pattern of this compound can impact its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.

Biological Activity

(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formylation of 6-chloropyridine : A formyl group is introduced at the 3-position.

- Reaction with piperidine derivatives : The formylated pyridine is reacted with a piperidine derivative bearing an aminomethyl group.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

This compound can serve as a building block for more complex organic molecules and has been studied for its reactivity and potential as a ligand in coordination chemistry .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .

Antibacterial and Antifungal Properties

Studies have also reported antibacterial and antifungal activities associated with related piperidine derivatives. These compounds have been evaluated for their ability to inhibit bacterial growth and fungal infections, showcasing broad-spectrum antimicrobial properties .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.

- Signal Transduction Pathways : It potentially influences various biochemical pathways, leading to changes in cellular processes such as metabolism and gene expression .

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

- Antitumor Efficacy : A study demonstrated that piperidine-containing compounds inhibited tumor growth in xenograft models, suggesting their utility in cancer therapy .

- Antimicrobial Testing : Another research effort evaluated a series of piperazine derivatives for their antibacterial and antifungal activities, confirming their effectiveness against resistant strains .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone | Antitumor, Antibacterial | Enzyme inhibition |

| (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone | Antifungal | Receptor modulation |

| (3-(Piperidin-4-ylmethoxy)pyridine) | LSD1 Inhibition | Targeting epigenetic regulators |

Scientific Research Applications

The compound is primarily recognized for its role as a pharmacological agent with potential inhibitory effects on specific enzymes and receptors. Key areas of interest include:

- Lysine-Specific Demethylase 1 (LSD1) Inhibition : Similar compounds have been studied for their ability to inhibit LSD1, an enzyme involved in histone demethylation, which plays a crucial role in gene expression and cancer progression. The inhibition of LSD1 can lead to the reactivation of tumor suppressor genes and has been linked to anti-cancer effects .

- Kinase Inhibition : The compound may exhibit inhibitory activity against various kinases, particularly those involved in the PI3K-AKT-mTOR signaling pathway. This pathway is critical in regulating cell growth and survival, making it a target for cancer therapies .

- Receptor Modulation : The compound is also believed to interact with specific receptors that influence metabolic pathways and gene expression. This modulation can have implications in treating metabolic disorders and cancers .

Therapeutic Applications

Given its biological activities, the compound has potential applications in several therapeutic areas:

- Cancer Therapy : As an LSD1 inhibitor, it could be utilized in developing treatments for various cancers, particularly those characterized by LSD1 overexpression. Case studies have shown promising results with similar compounds in preclinical models .

- Neurological Disorders : The modulation of receptor activity suggests potential applications in treating neurological conditions where receptor dysregulation is evident. Research into piperidine derivatives indicates their relevance in neuropharmacology .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of piperidine compounds that exhibit enhanced biological activities. For example:

- A study demonstrated that modifications to the piperidine ring can significantly affect the inhibitory potency against LSD1, suggesting that structural optimization is key to developing more effective inhibitors .

- Another investigation into phenylpiperidines revealed their potential as dual inhibitors targeting both LSD1 and PKB pathways, providing a broader therapeutic approach for cancer treatment .

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Aminomethyl Piperidine Derivatives

A key structural analog is (4-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone (CAS 886494-59-3), which differs in the position of the aminomethyl group on the piperidine ring (4-position instead of 3-position). For example, the 3-aminomethyl substitution may allow better alignment with binding pockets in enzymes or receptors compared to the 4-position isomer .

Table 1: Positional Isomers Comparison

| Compound Name | Piperidine Substituent Position | Molecular Formula | CAS Number |

|---|---|---|---|

| (3-(Aminomethyl)piperidin-1-yl)(6-chloro...) | 3-position | C12H15ClN3O* | Not provided |

| (4-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone | 4-position | C11H14ClN3O | 886494-59-3 |

*Hypothetical formula based on structural similarity.

Pyridine Ring Substitutions: Chloro vs. Hydroxy Groups

The compound (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (CAS 1154259-26-3) replaces the chlorine atom on the pyridine ring with a hydroxyl group. The chlorine atom in the target compound may improve metabolic stability by resisting oxidative degradation compared to the hydroxyl analog .

Table 2: Pyridine Substituent Effects

| Compound Name | Pyridine Substituent | Molecular Formula | CAS Number |

|---|---|---|---|

| (3-(Aminomethyl)piperidin-1-yl)(6-chloro...) | 6-Chloro | C12H15ClN3O* | Not provided |

| (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone | 6-Hydroxy | C11H14N3O2 | 1154259-26-3 |

Dimeric Pyridine Methanone Structures

Bis(6-chloro-3-methylpyridin-2-yl)methanone () represents a dimeric structure with two 6-chloro-3-methylpyridine units linked via a methanone group. Unlike the target compound, this molecule lacks the piperidine moiety, which reduces conformational flexibility and eliminates the amine functional group.

Complex Heterocyclic Methanone Derivatives

Patent literature describes advanced analogs like (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone () and (6-Cyclobutylamino-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (). These incorporate fused heterocycles (e.g., imidazopyrrolopyrazine) or sulfonylphenyl groups, likely designed for high-affinity binding to kinases or G-protein-coupled receptors (GPCRs). The target compound’s simpler structure may offer synthetic accessibility but lower target specificity compared to these complex derivatives .

Key Structural and Functional Insights

- Positional Isomerism: The 3-aminomethyl group may optimize steric interactions in binding pockets compared to 4-position analogs.

- Substituent Effects : Chlorine on pyridine enhances stability, while hydroxy groups improve solubility.

- Structural Complexity : Complex heterocycles in patent derivatives suggest a focus on high-affinity therapeutic agents, whereas the target compound serves as a versatile intermediate.

Preparation Methods

General Synthetic Approach

The synthesis of (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone typically involves the coupling of a piperidine derivative bearing an aminomethyl substituent with a 6-chloropyridine-3-carbonyl chloride or equivalent activated acid derivative. The key step is the formation of the amide bond linking the piperidine nitrogen to the 6-chloropyridin-3-yl methanone moiety.

Synthetic Routes

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 6-chloropyridine-3-carbonyl chloride | 6-chloropyridine-3-carboxylic acid treated with thionyl chloride or oxalyl chloride | Generates reactive acid chloride intermediate for amide coupling |

| 2 | Nucleophilic substitution with 3-(aminomethyl)piperidine | Reaction of acid chloride with 3-(aminomethyl)piperidine in presence of base (e.g., triethylamine) | Typically performed in anhydrous solvent such as dichloromethane or THF at low temperature to control reaction rate |

| 3 | Purification | Extraction, washing, drying over Na2SO4, and purification by flash chromatography or recrystallization | Ensures high purity of final compound |

This method is consistent with the general amide bond formation protocols commonly used in medicinal chemistry and pharmaceutical synthesis.

Detailed Reaction Conditions

- Solvents: Commonly used solvents include dichloromethane (CH2Cl2), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE).

- Bases: Triethylamine (Et3N) or pyridine is used to neutralize the hydrogen chloride generated during the amide bond formation.

- Temperature: The reaction is typically carried out at 0°C to room temperature to minimize side reactions and improve selectivity.

- Time: Reaction times range from 1 hour to overnight (12-18 hours), depending on scale and reactivity.

Alternative Synthetic Strategies

Some research suggests the use of reductive amination as a preparative step to introduce the aminomethyl group on the piperidine ring before amide coupling. For example, reductive amination of piperidin-3-carboxaldehyde with ammonia or amines using sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions has been reported. This approach allows the selective introduction of the aminomethyl substituent, which is then used in the amide coupling step.

Industrial Production Considerations

Industrial synthesis of this compound or analogs involves optimization of reaction parameters to maximize yield and purity while minimizing cost and environmental impact. Scale-up typically requires:

- Use of catalytic amounts of base to reduce waste.

- Controlled addition of reagents to manage exothermic reactions.

- Efficient purification methods such as crystallization to avoid chromatographic steps.

Research Findings and Data

Yield and Purity

Typical yields for the amide coupling step range from 70% to 90%, depending on the purity of starting materials and reaction optimization. Purity after purification is generally above 95%, suitable for research and pharmaceutical applications.

Characterization Data

| Parameter | Value |

|---|---|

| Molecular Formula | C12H16ClN3O |

| Molecular Weight | 253.73 g/mol |

| CAS Number | 2098046-52-5 |

| IUPAC Name | This compound |

| SMILES | C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)CN |

Spectroscopic methods such as NMR (1H, 13C), IR, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Related Compound Syntheses

Studies on similar piperidine-pyridine amides show that variations in substituents on the pyridine ring or piperidine nitrogen can be achieved by modifying the acid chloride or amine components, respectively. This modular approach allows for the synthesis of a library of analogs for biological screening.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amide Coupling via Acid Chloride | 6-chloropyridine-3-carbonyl chloride, 3-(aminomethyl)piperidine, Et3N | 0°C to RT, CH2Cl2 solvent, 1-18 h | High yield, straightforward | Requires acid chloride preparation, moisture sensitive |

| Reductive Amination + Amide Coupling | Piperidin-3-carboxaldehyde, ammonia/amine, NaBH(OAc)3; then acid chloride coupling | Room temperature, DCE or CH2Cl2 | Allows selective aminomethyl introduction | Multi-step, requires careful control of reductive amination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.